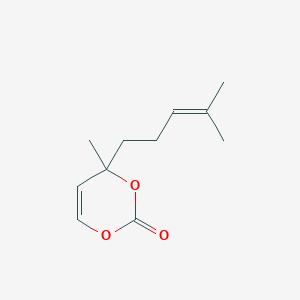![molecular formula C20H15NO3 B14400037 3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one CAS No. 87696-39-7](/img/structure/B14400037.png)
3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one is a heterocyclic compound that features a furan ring, a diphenyl group, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one typically involves the reaction of furan derivatives with diphenyl oxazole precursors. One common method includes the use of a condensation reaction between furan-2-carbaldehyde and diphenyl oxazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products Formed
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of amines and reduced oxazole derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
3-(Furan-2-yl)pyrazole derivatives: These compounds also contain a furan ring and have shown similar biological activities.
Furan derivatives with rhodanine moiety: These compounds have been studied for their antibacterial properties.
2,5-Furandione derivatives: Known for their diverse chemical reactivity and applications in organic synthesis.
Uniqueness
3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one is unique due to its combination of a furan ring, diphenyl groups, and an oxazole ring. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.
Propiedades
Número CAS |
87696-39-7 |
|---|---|
Fórmula molecular |
C20H15NO3 |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
3-(furan-2-ylmethyl)-4,5-diphenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C20H15NO3/c22-20-21(14-17-12-7-13-23-17)18(15-8-3-1-4-9-15)19(24-20)16-10-5-2-6-11-16/h1-13H,14H2 |
Clave InChI |
BMEZUJSQNCRWGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(OC(=O)N2CC3=CC=CO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate](/img/structure/B14399960.png)
![Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B14399968.png)
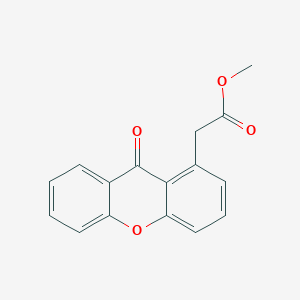
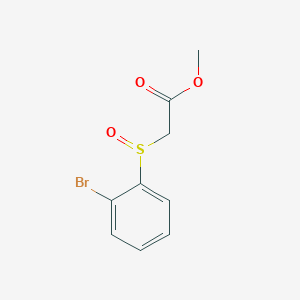
![2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14399988.png)
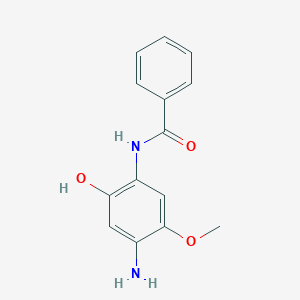
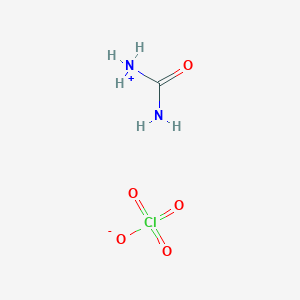
![4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide](/img/structure/B14400014.png)
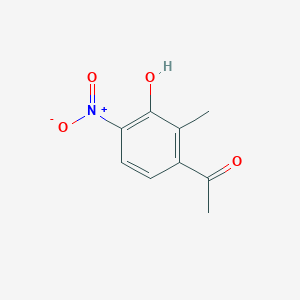
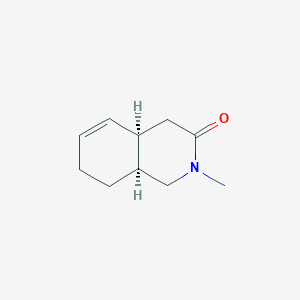
![2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14400045.png)
![4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1)](/img/structure/B14400049.png)
